N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-15-8-2-1-6-13(15)12-26-23-11-5-7-14(19(23)25)18(24)22-17-10-4-3-9-16(17)21/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHTWEHMLLCRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a fluorinated aromatic compound as the starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce fluorinated alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs share the 2-oxo-1,2-dihydropyridine-3-carboxamide core but differ in substituent patterns. Key comparisons include:
Table 1: Structural Comparison of Analogs
*Calculated based on molecular formula.
Key Differences and Implications
In contrast, the methoxy groups in ’s compound are electron-donating, which may increase solubility but reduce metabolic stability . The nitro group in ’s analog (N-4-nitrophenyl) creates a highly polarized structure, likely reducing membrane permeability compared to the target compound .
Steric and Conformational Features: The 3-bromo-2-methylphenyl group in introduces steric hindrance, which could limit binding to flat enzymatic pockets. However, its planar conformation (dihedral angle: 8.38°) aligns with the target compound’s geometry, suggesting shared crystallographic behaviors .
Synthetic Considerations :
- The benzyloxy group in the target compound requires synthetic steps involving etherification, whereas analogs with direct benzyl substitution (e.g., ) may simplify synthesis. ’s method—using 2-chloronicotinic acid and aniline derivatives—could be adapted for the target compound with appropriate fluorinated reagents .
The fluorine atoms in the target compound may optimize target affinity and pharmacokinetics, as seen in fluorinated pharmaceuticals .
Biological Activity
N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which is characterized by the presence of a dihydropyridine core substituted with fluorophenyl and methoxy groups. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effective inhibition against various pathogens, indicating that this compound may share similar properties.
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) | Notes |
|---|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 | 0.25 | Strong inhibition |
| Compound B | Escherichia coli | 0.30 | 0.35 | Moderate inhibition |
| N-(2-fluorophenyl)-... | Various pathogens | TBD | TBD | Further studies required |
Enzyme Inhibition
In addition to antimicrobial activity, this compound has been investigated for its enzyme inhibitory properties. Specifically, its analogs have been noted for their ability to inhibit kinases involved in cancer progression.
Case Study: Met Kinase Inhibition
A study highlighted that a related compound demonstrated significant inhibition of Met kinase, which is crucial in tumor growth and metastasis. The compound's structure allowed for improved selectivity and potency against the kinase target.
Table 2: Enzyme Inhibition Profiles
| Compound | Enzyme Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| Analog A | Met Kinase | 12.27 | High |
| Analog B | DHFR | 0.52 | Moderate |
| N-(2-fluorophenyl)-... | TBD | TBD | TBD |
Therapeutic Applications
Given its biological activity, there is potential for this compound to be developed into therapeutic agents for treating infections or cancers associated with the inhibited pathways.
Case Studies in Cancer Treatment
Research has indicated that compounds similar to this compound can induce tumor stasis in xenograft models. For example, a related compound showed complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
